molecular formula C8H10ClN3O B11747371 (6-amino-1H-indazol-3-yl)methanol hydrochloride

(6-amino-1H-indazol-3-yl)methanol hydrochloride

Cat. No.: B11747371
M. Wt: 199.64 g/mol
InChI Key: UAHVRWHNXOSSCQ-UHFFFAOYSA-N
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Description

(6-amino-1H-indazol-3-yl)methanol hydrochloride is a chemical compound that belongs to the indazole family Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-amino-1H-indazol-3-yl)methanol hydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(6-amino-1H-indazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

(6-amino-1H-indazol-3-yl)methanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-amino-1H-indazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-amino-1H-indazol-3-yl)methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

(6-amino-2H-indazol-3-yl)methanol;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c9-5-1-2-6-7(3-5)10-11-8(6)4-12;/h1-3,12H,4,9H2,(H,10,11);1H

InChI Key

UAHVRWHNXOSSCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)CO.Cl

Origin of Product

United States

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